molecular formula C6H13N3S B2777047 (piperidin-1-yl)thiourea CAS No. 24612-00-8

(piperidin-1-yl)thiourea

Cat. No.: B2777047
CAS No.: 24612-00-8
M. Wt: 159.25
InChI Key: AGXIQMNTYTZQLU-UHFFFAOYSA-N
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Description

(piperidin-1-yl)thiourea is an organic compound with the molecular formula C6H13N3S. It is a derivative of thiourea, where one of the nitrogen atoms is substituted with a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: (piperidin-1-yl)thiourea can be synthesized through the reaction of piperidine with thiourea. The reaction typically involves mixing equimolar amounts of piperidine and thiourea in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial crystallization techniques and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: (piperidin-1-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(piperidin-1-yl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (piperidin-1-yl)thiourea involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it has been shown to inhibit the activity of certain proteases, which are enzymes involved in protein degradation. This inhibition can lead to the accumulation of specific proteins, thereby affecting cellular functions .

Comparison with Similar Compounds

(piperidin-1-yl)thiourea can be compared with other similar compounds, such as:

    Thiourea: The parent compound, which lacks the piperidine ring.

    N-Methylthiourea: A derivative where one of the nitrogen atoms is substituted with a methyl group.

    N-Phenylthiourea: A derivative where one of the nitrogen atoms is substituted with a phenyl group.

Uniqueness: this compound is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

piperidin-1-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3S/c7-6(10)8-9-4-2-1-3-5-9/h1-5H2,(H3,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXIQMNTYTZQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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